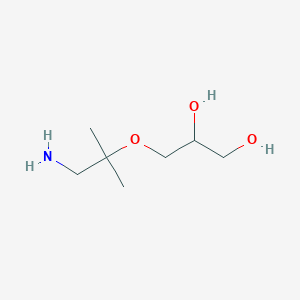
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol, commonly known as AMPPD, is a chemical compound used in scientific research as a substrate for detecting alkaline phosphatase activity. AMPPD is a colorless and water-soluble compound that emits light when it reacts with alkaline phosphatase enzymes, making it a useful tool in various biochemical assays.
Mechanism Of Action
When AMPPD reacts with alkaline phosphatase enzymes, it undergoes a hydrolysis reaction that results in the release of 4-methoxy-2-nitrophenol and the emission of light. The emitted light can be detected using a luminometer, providing a quantitative measure of alkaline phosphatase activity.
Biochemical And Physiological Effects
AMPPD does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using AMPPD as a substrate for alkaline phosphatase detection is its high sensitivity and low background signal. This makes it a useful tool for detecting low levels of alkaline phosphatase activity in biological samples. However, one of the limitations of using AMPPD is its relatively short half-life, which means that it must be used immediately after preparation.
Future Directions
There are several future directions for the use of AMPPD in scientific research. One potential application is in the development of new diagnostic assays for detecting alkaline phosphatase activity in clinical samples. Another potential direction is in the development of new fluorescent probes that can be used to detect other types of enzymes or biological molecules. Additionally, there is potential for the use of AMPPD in the development of new therapeutic agents that target alkaline phosphatase activity in disease states.
Synthesis Methods
AMPPD can be synthesized through a multi-step process involving the reaction of 3-amino-1,2-propanediol with isobutylene oxide and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form AMPPD.
Scientific Research Applications
AMPPD is commonly used in scientific research as a substrate for detecting alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is present in various tissues and is involved in many biological processes. The detection of alkaline phosphatase activity is important in various fields of research, including biochemistry, cell biology, and molecular biology.
properties
CAS RN |
152399-01-4 |
|---|---|
Product Name |
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
Molecular Formula |
C7H17NO3 |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C7H17NO3/c1-7(2,5-8)11-4-6(10)3-9/h6,9-10H,3-5,8H2,1-2H3 |
InChI Key |
QIOYXVDPGZVDOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)OCC(CO)O |
Canonical SMILES |
CC(C)(CN)OCC(CO)O |
synonyms |
1,2-Propanediol, 3-(2-amino-1,1-dimethylethoxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



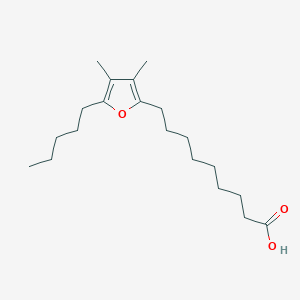

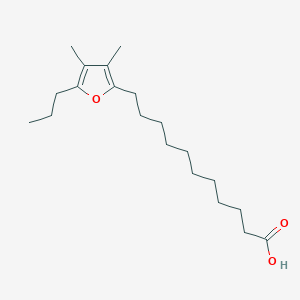
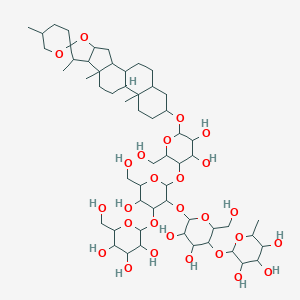
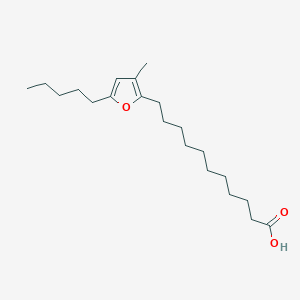
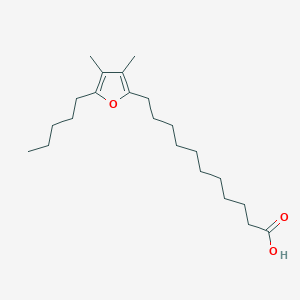
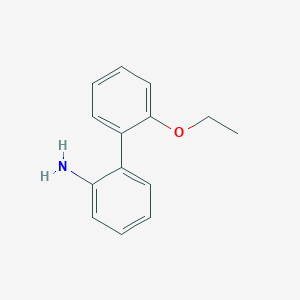
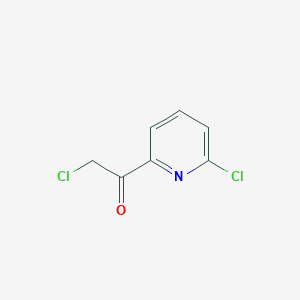
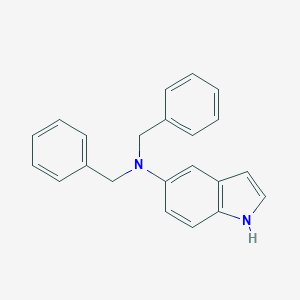

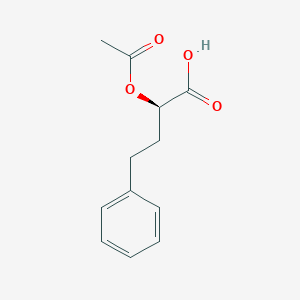
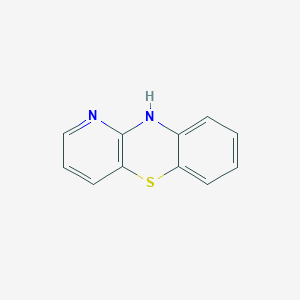
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)